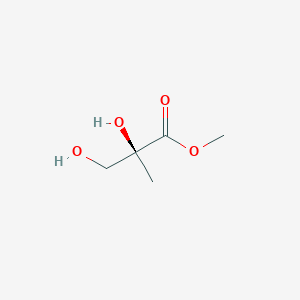

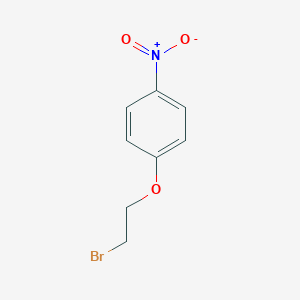

1-(2-Bromoethoxy)-4-nitrobenzene

Vue d'ensemble

Description

SB939, également connu sous le nom de pracinostat, est un inhibiteur de l’histone désacétylase (HDAC) nouveau, puissant et actif par voie orale. Il est basé sur l’acide hydroxamique et a montré une activité antitumorale significative dans divers modèles précliniques. Les inhibiteurs de l’histone désacétylase sont une classe de composés qui interfèrent avec la fonction des HDAC, des enzymes impliquées dans l’élimination des groupes acétyle des protéines histones, ce qui entraîne des changements dans l’expression des gènes .

Préparation Methods

Synthetic Routes and Reaction Conditions

SB939 est synthétisé par un processus en plusieurs étapes impliquant la formation d’un noyau de benzimidazole, suivie de l’introduction d’une fraction d’acide hydroxamique. Les étapes clés comprennent :

- Formation du noyau de benzimidazole par réaction de l’o-phénylène diamine avec un dérivé d’acide carboxylique approprié.

- Introduction du groupe butyle en position 2 du cycle benzimidazole.

- Alkylation de l’azote benzimidazole par un groupe diéthylaminoéthyle.

- Formation de la fraction d’acide hydroxamique par réaction du dérivé de benzimidazole avec un dérivé d’hydroxylamine approprié .

Industrial Production Methods

La production industrielle de SB939 implique la mise à l’échelle de la voie de synthèse décrite ci-dessus. Le processus est optimisé pour un rendement et une pureté élevés, avec un contrôle minutieux des conditions réactionnelles telles que la température, la pression et le choix du solvant. Le produit final est purifié à l’aide de techniques telles que la recristallisation et la chromatographie pour s’assurer qu’il répond aux normes pharmaceutiques .

Chemical Reactions Analysis

Types of Reactions

SB939 subit plusieurs types de réactions chimiques, notamment :

Oxydation : SB939 peut être oxydé pour former divers métabolites.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur le cycle benzimidazole.

Substitution : Le cycle benzimidazole peut subir des réactions de substitution, en particulier au niveau des atomes d’azote

Common Reagents and Conditions

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des réactifs comme les halogénoalcanes et les amines

Major Products Formed

Les principaux produits formés à partir de ces réactions comprennent divers dérivés benzimidazoles substitués et des analogues d’acide hydroxamique. Ces produits conservent la structure de base de SB939 mais avec des modifications qui peuvent modifier leur activité biologique .

Scientific Research Applications

SB939 a un large éventail d’applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier le rôle des HDAC dans la régulation des gènes.

Biologie : Étudié pour ses effets sur la prolifération cellulaire, la différenciation et l’apoptose dans diverses lignées cellulaires.

Médecine : En cours d’investigation clinique pour le traitement de divers cancers, notamment la leucémie myéloïde aiguë, les syndromes myélodysplasiques et les tumeurs solides.

Industrie : Applications potentielles dans le développement de nouveaux agents thérapeutiques et comme composé de tête pour la découverte de médicaments

Mechanism of Action

SB939 exerce ses effets en inhibant l’activité des HDAC. Cette inhibition entraîne l’accumulation de groupes acétyle sur les protéines histones, ce qui se traduit par une structure de chromatine ouverte et une activation transcriptionnelle accrue. Le composé induit l’arrêt du cycle cellulaire et l’apoptose dans les cellules cancéreuses en modulant l’expression des gènes impliqués dans ces processus. SB939 inhibe sélectivement les HDAC des classes I, II et IV sans affecter les autres enzymes fixant le zinc .

Comparison with Similar Compounds

Similar Compounds

Acide subéroyl-anilide hydroxamique (SAHA) : Un autre inhibiteur de l’HDAC avec un mécanisme d’action similaire mais des propriétés pharmacocinétiques différentes.

Panobinostat : Un inhibiteur puissant de l’HDAC avec une activité plus large contre diverses isoformes de l’HDAC.

Romidepsine : Un inhibiteur de l’HDAC de type peptide cyclique avec une structure chimique et un mécanisme d’action distincts

Uniqueness of SB939

SB939 est unique en raison de ses propriétés pharmacocinétiques améliorées, notamment une biodisponibilité plus élevée et une demi-vie plus longue par rapport aux autres inhibiteurs de l’HDAC. Il s’accumule dans les tissus tumoraux, ce qui entraîne une inhibition durable de la désacétylation des histones et une efficacité antitumorale accrue. Ces propriétés font de SB939 un candidat prometteur pour un développement clinique plus approfondi .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

SB939 is synthesized through a multi-step process involving the formation of a benzimidazole core, followed by the introduction of a hydroxamic acid moiety. The key steps include:

- Formation of the benzimidazole core by reacting o-phenylenediamine with a suitable carboxylic acid derivative.

- Introduction of the butyl group at the 2-position of the benzimidazole ring.

- Alkylation of the benzimidazole nitrogen with a diethylaminoethyl group.

- Formation of the hydroxamic acid moiety by reacting the benzimidazole derivative with an appropriate hydroxylamine derivative .

Industrial Production Methods

The industrial production of SB939 involves scaling up the synthetic route described above. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. The final product is purified using techniques such as recrystallization and chromatography to ensure it meets pharmaceutical standards .

Analyse Des Réactions Chimiques

Types of Reactions

SB939 undergoes several types of chemical reactions, including:

Oxidation: SB939 can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the functional groups on the benzimidazole ring.

Substitution: The benzimidazole ring can undergo substitution reactions, particularly at the nitrogen atoms

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like alkyl halides and amines

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives and hydroxamic acid analogs. These products retain the core structure of SB939 but with modifications that can alter their biological activity .

Applications De Recherche Scientifique

SB939 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the role of histone deacetylases in gene regulation.

Biology: Investigated for its effects on cell proliferation, differentiation, and apoptosis in various cell lines.

Medicine: Under clinical investigation for the treatment of various cancers, including acute myeloid leukemia, myelodysplastic syndromes, and solid tumors.

Industry: Potential applications in the development of new therapeutic agents and as a lead compound for drug discovery

Mécanisme D'action

SB939 exerts its effects by inhibiting the activity of histone deacetylases. This inhibition leads to the accumulation of acetyl groups on histone proteins, resulting in an open chromatin structure and increased transcriptional activation. The compound induces cell cycle arrest and apoptosis in cancer cells by modulating the expression of genes involved in these processes. SB939 selectively inhibits class I, II, and IV histone deacetylases without affecting other zinc-binding enzymes .

Comparaison Avec Des Composés Similaires

Similar Compounds

Suberoylanilide hydroxamic acid (SAHA): Another histone deacetylase inhibitor with a similar mechanism of action but different pharmacokinetic properties.

Panobinostat: A potent histone deacetylase inhibitor with broader activity against various histone deacetylase isoforms.

Romidepsin: A cyclic peptide histone deacetylase inhibitor with a distinct chemical structure and mechanism of action

Uniqueness of SB939

SB939 is unique due to its improved pharmacokinetic properties, including higher bioavailability and longer half-life compared to other histone deacetylase inhibitors. It accumulates in tumor tissues, leading to sustained inhibition of histone deacetylation and enhanced anti-tumor efficacy. These properties make SB939 a promising candidate for further clinical development .

Propriétés

IUPAC Name |

1-(2-bromoethoxy)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c9-5-6-13-8-3-1-7(2-4-8)10(11)12/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQWCBDNNEZHPMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90927853 | |

| Record name | 1-(2-Bromoethoxy)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90927853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13288-06-7 | |

| Record name | 13288-06-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37983 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Bromoethoxy)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90927853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | beta-Bromo-4-nitrophenetole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 1-(2-Bromoethoxy)-4-nitrobenzene in pharmaceutical chemistry?

A1: this compound serves as a crucial intermediate in synthesizing dofetilide []. Dofetilide is a medication used to treat arrhythmia, a condition affecting the heart's rhythm.

Q2: How is this compound synthesized?

A2: The synthesis of this compound is achieved through the Williamson Reaction []. This reaction involves 4-nitrophenol and 1,2-dibromoethane as the starting materials. The abstract highlights the investigation into optimizing reaction conditions such as temperature, solvent, reaction time, and reactant ratios to enhance the synthesis process.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.